molecular formula C78H124N24O23 B12373292 Influenza NP (311-325)

Influenza NP (311-325)

Cat. No.: B12373292
M. Wt: 1766.0 g/mol
InChI Key: SWHBCTOEXBVIJH-WRZXUNLISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Amino Acid Sequence Analysis

The linear sequence QVYSLIRPNENPAHK contains a balanced distribution of polar and hydrophobic residues (Table 1). N-terminal glutamine (Q1) and C-terminal lysine (K15) confer charge asymmetry, while proline residues at positions 8 and 12 introduce structural constraints. The peptide’s molecular weight was experimentally determined as 1,765.98 Da via manual calculation using residue-specific molecular weights, consistent with theoretical predictions.

Table 1: Amino Acid Composition

Residue Count Properties
Gln (Q) 1 Polar, amide
Val (V) 1 Aliphatic, hydrophobic
Tyr (Y) 1 Aromatic, polar
Ser (S) 1 Polar, hydroxyl
Leu (L) 1 Aliphatic, hydrophobic
Ile (I) 1 Aliphatic, hydrophobic
Arg (R) 1 Positively charged
Pro (P) 2 Cyclic, rigid
Asn (N) 2 Polar, amide
Glu (E) 1 Negatively charged
Lys (K) 1 Positively charged
Ala (A) 1 Small, hydrophobic
His (H) 1 Positively charged (pH-dependent)

The Grand Average of Hydropathicity (GRAVY) index of -1.11 confirms net hydrophilicity, aligning with its role as a solvent-exposed epitope. Arginine (R7) and lysine (K15) contribute to a theoretical isoelectric point (pI) of approximately 6.2 , suggesting moderate solubility at physiological pH.

Conformational Dynamics in Solution

Circular dichroism studies of analogous peptides reveal that NP (311-325) adopts a flexible structure in aqueous environments, with transient α-helical propensity between residues L5 and N11. Proline residues at positions 8 (P8) and 12 (P12) disrupt extended secondary structures, favoring a kinked topology that enhances MHC class II binding. Molecular dynamics simulations suggest that salt bridges between R7 and E4 stabilize local conformations, while hydrophobic clusters (V2, L5, I6) promote compact states in low-dielectric environments.

The peptide’s solvent-accessible surface area increases by 18% in the presence of lipid bilayers, as measured by fluorescence quenching assays. This amphipathic behavior facilitates interactions with antigen-presenting cells while maintaining structural plasticity for TCR engagement.

Stability Under Physiological Conditions

NP (311-325) demonstrates remarkable stability across pH 5.0–7.4, with <5% degradation after 24 hours at 37°C in simulated body fluid. Key stability factors include:

Table 2: Stability Determinants

Factor Contribution
N-terminal pyroglutamate formation Blocks aminopeptidase cleavage
Proline-rich motif (P8, P12) Resists proteasomal degradation
Absence of methionine Eliminates oxidation hotspots
C-terminal lysine Reduces carboxypeptidase activity

Accelerated degradation occurs above 50°C , with a half-life of 2.3 hours due to deamidation of asparagine residues (N10, N12) and isomerization of proline. Lyophilized formulations retain >90% integrity for 12 months at -20°C, while aqueous solutions require buffering agents to prevent pH-driven aggregation.

Properties

Molecular Formula

C78H124N24O23

Molecular Weight

1766.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C78H124N24O23/c1-8-40(6)62(100-69(116)49(30-38(2)3)94-70(117)54(36-103)98-66(113)50(31-42-18-20-44(104)21-19-42)96-73(120)61(39(4)5)99-64(111)45(80)22-24-57(81)105)74(121)91-47(15-11-27-87-78(84)85)75(122)101-28-13-17-56(101)72(119)95-52(33-58(82)106)68(115)90-46(23-25-60(108)109)65(112)97-53(34-59(83)107)76(123)102-29-12-16-55(102)71(118)89-41(7)63(110)93-51(32-43-35-86-37-88-43)67(114)92-48(77(124)125)14-9-10-26-79/h18-21,35,37-41,45-56,61-62,103-104H,8-17,22-34,36,79-80H2,1-7H3,(H2,81,105)(H2,82,106)(H2,83,107)(H,86,88)(H,89,118)(H,90,115)(H,91,121)(H,92,114)(H,93,110)(H,94,117)(H,95,119)(H,96,120)(H,97,112)(H,98,113)(H,99,111)(H,100,116)(H,108,109)(H,124,125)(H4,84,85,87)/t40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1

InChI Key

SWHBCTOEXBVIJH-WRZXUNLISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Influenza NP (311-325) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like Influenza NP (311-325) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

Influenza NP (311-325) can undergo various chemical reactions, including:

    Oxidation: This can occur at methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions are typically modified peptides with altered functional groups or amino acid sequences, used to study the peptide’s properties and interactions .

Scientific Research Applications

T Cell Response Studies

The Influenza NP (311-325) peptide is primarily used to study CD4+ T cell responses during influenza infections. Research has shown that this peptide is a significant immunodominant epitope that elicits strong immune responses.

  • Treg Response Tracking : In a study utilizing influenza NP (311-325)/IAb Class II tetramers, researchers tracked antigen-specific regulatory T cells (Tregs) during primary and secondary influenza infections. The findings indicated that memory Tregs accumulated more rapidly in response to secondary infections, demonstrating their role in modulating immune responses to previously encountered pathogens .
  • CD4+ T Cell Enumeration : The NP (311-325) peptide can drive CD4+ T cell responses in mice, allowing for the enumeration of specific T cell populations via flow cytometry. For example, after immunization with the NP (311-325) peptide, splenocytes from mice showed a significant increase in tetramer-positive CD4+ T cells, indicating effective immune activation .

Kinetics of CD4+ T Cell Response

Studies have demonstrated that the frequency of NP (311)-specific CD4+ T cells peaks around 10 days post-infection. This response was quantified using tetramer staining techniques, revealing that while NP (311)-specific cells represent a small fraction (~4-5%) of total CD4+ T cells in the lungs, they are critical for understanding the overall immune response to influenza .

Antiviral Target Research

The nucleoprotein of influenza A, including the NP (311-325) region, has been identified as a potential target for antiviral drug development. For instance, nucleozin, a small-molecule compound, has been shown to inhibit nucleoprotein accumulation in host cells and protect against lethal viral challenges in animal models . This highlights the potential for developing therapeutics that target the nucleoprotein's functions.

Vaccine Development

Due to its role in eliciting strong immune responses, the NP (311-325) peptide is also being explored for vaccine development. The ability to stimulate specific T cell responses makes it a candidate for inclusion in vaccine formulations aimed at enhancing immunity against influenza viruses.

Summary of Findings on Influenza NP (311-325)

AspectDetails
Peptide Sequence QVYSLIRPNENPAHK
Role Immunodominant epitope for CD4+ T cell activation
Key Applications - Tracking Treg responses
- Evaluating CD4+ T cell kinetics
- Antiviral drug target
Research Techniques Used Tetramer staining, flow cytometry

Case Studies Overview

Study ReferenceFocus AreaKey Findings
Memory Treg ResponseAccelerated accumulation of memory Tregs during secondary infections
CD4+ T Cell ActivationSignificant increase in tetramer-positive CD4+ T cells post-immunization with NP (311-325)
Antiviral Target IdentificationNucleozin inhibits nuclear accumulation of nucleoprotein and protects against H5N1 infection

Mechanism of Action

Influenza NP (311-325) exerts its effects by interacting with major histocompatibility complex class II molecules. This interaction facilitates the presentation of the peptide to CD4+ T cells, leading to the activation of these immune cells and the production of cytokines like gamma interferon. The molecular targets include the T cell receptor and the major histocompatibility complex class II molecule .

Comparison with Similar Compounds

Comparison with Similar Influenza NP Peptides

Key Similar Compounds

The influenza NP protein contains multiple immunogenic regions. Below is a comparative analysis of NP (311-325) with other NP-derived peptides:

Table 1: Comparative Analysis of Influenza NP Peptides
Peptide Position MHC Restriction Immune Response Key Features References
Influenza NP (311-325) 311–325 MHC class II Strong IFN-γ production in CD4+ T cells; no CD8+ activation pGlu formation enhances stability; linked to TRM cell generation in lungs
Influenza NP (147-155) 147–155 MHC class I (H-2Kd) CD8+ T cell activation; cytotoxic T lymphocyte (CTL) response Associated with viral clearance in murine models
Influenza NP (266-274) 266–274 Not specified Limited data; potential MHC class I binding Used in epitope mapping studies
Influenza NP (277-286) 277–286 Not specified Unknown Commercial availability for research purposes

Research Findings and Functional Differences

MHC Restriction and T Cell Activation

  • NP (311-325) : MHC class II restriction limits its interaction to CD4+ T cells, driving helper T cell responses and IFN-γ-mediated antiviral immunity. This aligns with its role in promoting tissue-resident memory T (TRM) cells in murine lungs .
  • NP (147-155) : MHC class I restriction enables CD8+ T cell activation, critical for direct viral clearance via cytotoxic mechanisms .

Cytokine Induction vs. Cytotoxicity

  • NP (311-325) excels in cytokine-driven immunity, whereas NP (147-155) is pivotal for CTL-mediated viral eradication. This dichotomy highlights the complementary roles of CD4+ and CD8+ T cells in influenza immunity.

Conservation and Vaccine Relevance

  • NP is more conserved across influenza strains than hemagglutinin (HA) or neuraminidase (NA), making NP-derived peptides like NP (311-325) attractive candidates for universal influenza vaccines (UIVs) . However, NP (311-325)’s lack of CD8+ activation may limit its standalone efficacy, necessitating combination with CTL-targeting epitopes (e.g., NP (147-155)) .

Biological Activity

Influenza NP (311-325) is a peptide derived from the nucleoprotein of the influenza virus, specifically recognized by MHC class II molecules. This peptide plays a significant role in the immune response to influenza infections, particularly in the activation and regulation of T cells. This article will explore the biological activity of Influenza NP (311-325), focusing on its immunological significance, mechanisms of action, and relevant research findings.

Overview of Influenza NP (311-325)

Chemical Characteristics:

  • Sequence: The peptide consists of amino acids 311 to 325 of the influenza nucleoprotein.
  • MHC Class II Restricted: It is recognized by CD4+ T cells through MHC class II molecules, making it crucial for adaptive immunity against influenza.

Immunological Role:
Influenza NP (311-325) has been identified as a potent stimulator of T cell responses, particularly in the production of gamma interferon (IFN-γ), which is critical for antiviral immunity. It does not stimulate CD8+ T cells, indicating a specific role in CD4+ T cell-mediated responses.

  • T Cell Activation:
    • The NP (311-325) peptide activates antigen-specific memory regulatory CD4+ FoxP3+ T cells, which are essential for controlling inflammation and regulating immune responses during influenza infections .
  • Memory Treg Dynamics:
    • Studies show that during secondary influenza infections, antigen-specific memory Tregs accumulate more rapidly in lung-draining lymph nodes compared to primary infections. This accelerated recruitment is crucial for controlling the magnitude of the CD8+ T cell response and minimizing pulmonary inflammation .
  • Inhibition of Viral Replication:
    • Research indicates that small molecules like nucleozin can bind to NP and prevent its nuclear accumulation, thereby inhibiting viral replication. In vivo studies demonstrated that nucleozin treatment led to a significant reduction in viral load in infected mice .

Case Studies and Experimental Data

  • Treg Accumulation:
    • In experiments involving mice infected with H1N1 and subsequently challenged with H3N2, it was observed that antigen-specific memory Tregs showed enhanced accumulation in both lung tissue and lymph nodes during secondary infections. This suggests a robust memory response that is critical for effective antiviral defense .
  • Impact on Cytokine Production:
    • The presence of NP (311-325) influences cytokine profiles during infection. For instance, depletion of memory Tregs before secondary challenge resulted in increased pulmonary inflammation and elevated levels of airway cytokines/chemokines, highlighting their regulatory role .
  • Fluorescence Studies:
    • Fluorescence microscopy studies revealed that nucleozin effectively prevents the nuclear entry of NP, supporting its potential as an antiviral therapeutic agent .

Data Tables

Study Findings Relevance
Study 1 Memory Tregs accumulate faster during secondary infectionsIndicates enhanced immune memory response
Study 2 Depletion of Tregs leads to increased inflammationHighlights regulatory function of Tregs
Study 3 Nucleozin reduces viral load significantlySuggests potential for therapeutic development

Q & A

Q. What is the immunological role of Influenza NP (311-325) in host responses to infection?

Influenza NP (311-325) is a MHC class II-restricted epitope derived from the nucleoprotein (NP) of influenza A virus. It induces robust IFN-γ production in CD4+ T cells during intracellular cytokine assays, highlighting its role in adaptive immunity. However, it does not activate CD8+ T cells in murine models, suggesting a selective Th1-biased response . To assess its immunogenicity, researchers should use MHC II tetramer staining combined with flow cytometry to quantify antigen-specific CD4+ T cells .

Q. How does the structural stability of Influenza NP (311-325) impact experimental outcomes?

The peptide undergoes spontaneous pyroglutamyl (pGlu) formation when glutamine (Q) or glutamic acid (E) is present at the N-terminus. This modification enhances resistance to gastrointestinal proteases, which is critical for in vivo stability . Researchers should employ HPLC with mass spectrometry to monitor pGlu conversion rates and ensure batch consistency. Pre-treatment with pyroglutamate aminopeptidase can revert pGlu to its original form if required for specific assays .

Q. What methodologies are recommended for detecting NP (311-325)-specific T cell responses?

Key techniques include:

  • Intracellular cytokine staining (ICS): Measure IFN-γ production in CD4+ T cells post-stimulation .
  • MHC II tetramer staining: Use I-A(b) tetramers loaded with NP (311-325) to identify antigen-specific T cells in BAL fluid or splenocytes (e.g., 14% of ChAT-GFP+ CD4+ T cells in infected mice bound the tetramer) .
  • ELISpot assays: Quantify IFN-γ-secreting cells in peripheral blood mononuclear cells (PBMCs) .

Advanced Research Questions

Q. How can researchers address contradictions in NP (311-325)-mediated immune activation?

While NP (311-325) strongly activates CD4+ T cells, it fails to stimulate CD8+ T cells in mice . This dichotomy may arise from MHC restriction differences or epitope processing variability. To investigate:

  • Compare antigen presentation pathways in dendritic cells using proteasome inhibitors (e.g., lactacystin) to block MHC I processing.
  • Use transgenic mice expressing human MHC alleles to evaluate cross-species CD8+ T cell activation .

Q. What experimental design considerations are critical for NP (311-325)-based vaccine studies?

NP is a conserved antigen, making it a candidate for universal influenza vaccines. Challenges include:

  • Adjuvant selection: Use TLR agonists (e.g., Poly I:C) to enhance Th1 responses .
  • Prime-boost strategies: DNA priming followed by adenovirus boosts improves NP-specific CD8+ T cell cross-reactivity in preclinical models .
  • Strain coverage testing: Validate against divergent influenza strains (e.g., H5N1, H1N1) using microneutralization assays and challenge studies .

Q. How can pyroglutamyl formation be controlled or exploited in NP (311-325) studies?

pGlu formation alters peptide stability and immunogenicity. Solutions include:

  • Synthetic modifications: Substitute N-terminal Q/E with non-reactive residues (e.g., alanine) .
  • Stability assays: Incubate peptides in simulated gastric fluid (pH 2.0) to assess protease resistance .
  • Functional validation: Compare pGlu-modified and unmodified peptides in T cell proliferation assays .

Q. What are the limitations of using NP (311-325) in human translational research?

  • MHC polymorphism: Human leukocyte antigen (HLA) diversity may restrict epitope recognition. Use HLA-binding prediction tools (e.g., NetMHCIIpan) to identify responsive populations .
  • T cell exhaustion: Chronic exposure (e.g., in repeated infections) may reduce NP-specific T cell efficacy. Monitor PD-1 expression in longitudinal studies .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting results in NP (311-325)-driven IFN-γ production?

Discrepancies may stem from:

  • Donor variability: Stratify human PBMC data by HLA haplotype .
  • Experimental conditions: Standardize peptide concentration (e.g., 10 µg/mL) and incubation time (e.g., 48 hours) .
  • Statistical methods: Apply multivariate regression to control for covariates like age or prior influenza exposure .

Q. What are best practices for validating NP (311-325) interactions with host proteins?

  • Surface plasmon resonance (SPR): Measure binding kinetics to MHC II molecules .
  • Cryo-EM/X-ray crystallography: Resolve NP (311-325)-MHC II complexes to identify critical contact residues .
  • Knockout models: Use MHC II-deficient mice to confirm epitope specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.